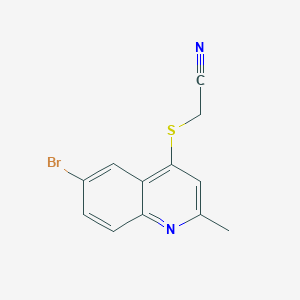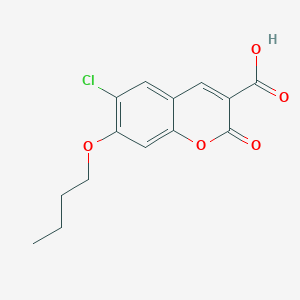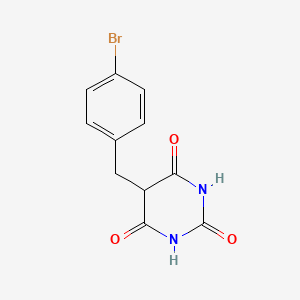
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a thioacetonitrile group in the structure of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile makes it a compound of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-methylquinoline with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, industrial methods may include purification steps such as column chromatography or distillation to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Aminoquinoline derivatives, thioquinoline derivatives
Aplicaciones Científicas De Investigación
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the presence of the bromine atom and thioacetonitrile group may enhance its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: A quinoline derivative with a bromine atom at the 6-position, similar to 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile.
2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position, lacking the bromine and thioacetonitrile groups.
4-Thioquinoline: A quinoline derivative with a thio group at the 4-position, similar to the thioacetonitrile group in 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile.
Uniqueness
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile is unique due to the combination of the bromine atom, methyl group, and thioacetonitrile group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H9BrN2S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H9BrN2S/c1-8-6-12(16-5-4-14)10-7-9(13)2-3-11(10)15-8/h2-3,6-7H,5H2,1H3 |
Clave InChI |
ZJHDOHVPXQRLEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)




![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)



